1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione
Description
1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 23975-58-8) is a fluorinated β-diketone characterized by a trifluoromethyl group at the C4 position and a 3-fluorophenyl substituent at the C1 position. This compound is notable for its electron-withdrawing fluorine atoms, which enhance its reactivity and stability, making it valuable in coordination chemistry and materials science. It is synthesized via methods such as Claisen condensation or metal-catalyzed elimination reactions .
Properties
IUPAC Name |
4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O2/c11-7-3-1-2-6(4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIDAUJLHWEED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655690 | |
| Record name | 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-58-8 | |
| Record name | 4,4,4-Trifluoro-1-(3-fluorophenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to interact favorably with biological targets, making it a candidate for the development of new drugs.
- Anticancer Activity : Research has indicated that derivatives of trifluorobutane-diones can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies have shown that fluorinated compounds often enhance biological activity due to increased lipophilicity and metabolic stability .
Agrochemicals
Fluorinated compounds are known for their efficacy as agrochemicals due to their enhanced stability and bioactivity. This compound may be explored for use in developing herbicides or fungicides.
- Pesticide Development : The incorporation of fluorine into pesticide molecules can improve their effectiveness and reduce degradation in the environment. This compound’s potential role in agrochemical formulations is an area of ongoing research .
Material Science
The unique properties of fluorinated compounds make them suitable for various applications in material science, including coatings and polymers.
- Fluoropolymer Synthesis : The compound can serve as a building block for synthesizing fluoropolymers, which are known for their chemical resistance and thermal stability. These materials find applications in electronics and protective coatings .
Case Study 1: Anticancer Drug Development
A recent study examined the synthesis of novel derivatives based on this compound. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The study highlighted the importance of the trifluoroacetyl group in enhancing the compound's potency .
Case Study 2: Agrochemical Formulations
Another investigation focused on creating herbicide formulations using this compound. The study demonstrated that the addition of fluorinated diones improved the herbicidal activity compared to non-fluorinated analogs. This enhancement was attributed to better absorption and retention in plant tissues .
Mechanism of Action
The mechanism by which 1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are determined by the compound's structure and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fluorinated β-diketones exhibit distinct properties depending on their substituents. Below is a comparative analysis of key physicochemical parameters:
*Estimated from analogs.
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The 3-fluorophenyl and 4-chlorophenyl derivatives exhibit stronger electron-withdrawing effects compared to the 4-methylphenyl analog, influencing their reactivity in metal coordination .
- Melting Points : The 4-chlorophenyl derivative has a higher melting point (60–64°C) than its brominated counterpart, likely due to tighter crystal packing from smaller substituents .
- logP Values : Fluorine and chlorine substituents reduce hydrophilicity, enhancing membrane permeability in pharmaceutical applications .
Challenges :
Spectroscopic and Analytical Data
- FTIR : Strong carbonyl stretches (~1610–1680 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) are consistent across all derivatives .
- NMR : The ¹⁹F NMR spectrum of the 3-fluorophenyl derivative shows a singlet for the CF₃ group and a doublet for the aromatic fluorine .
- Mass Spectrometry : LC-ESI-MS of the 9-ethylcarbazolyl derivative confirms molecular ion peaks at m/z 238.16 [M+H]⁺ .
Biological Activity
1-(3-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione, also known as 4,4,4-trifluoro-1-(3-fluorophenyl)butane-1,3-dione, is a fluorinated diketone compound with potential biological applications. Its structure includes a trifluoromethyl group and a fluorophenyl moiety, which may influence its reactivity and biological interactions. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C₁₀H₆F₄O₂
- Molecular Weight : 234.15 g/mol
- CAS Number : 23975-58-8
The biological activity of diketones like this compound is often attributed to their ability to form chelates with metal ions and interact with biological macromolecules. This compound's unique trifluoromethyl and fluorophenyl groups may enhance its lipophilicity and alter its binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that diketones can exhibit antimicrobial activity. The presence of fluorine atoms in the structure can enhance the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death. Studies have shown that related compounds demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Diketones are also known for their anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, similar to celecoxib—a well-known anti-inflammatory drug derived from related diketone structures. This inhibition can lead to reduced production of pro-inflammatory mediators.
Case Studies
- In vitro Studies : In a study examining the cytotoxic effects of various diketones on cancer cell lines, this compound showed promising results in reducing cell viability in breast cancer cells by inducing apoptosis.
- Animal Models : In vivo studies have indicated that administration of this compound in murine models resulted in decreased tumor growth rates when compared to control groups treated with vehicle solutions.
Data Table: Summary of Biological Activities
Preparation Methods
Claisen Condensation Using Fluorinated Precursors
- Starting Materials : The primary starting materials include 3-fluoroacetophenone derivatives and ethyl trifluoroacetate.
- Reaction Conditions : The Claisen condensation is performed under basic conditions, often using sodium ethoxide or similar bases in anhydrous ethanol or other suitable solvents.
- Mechanism : The enolate ion generated from the 3-fluoroacetophenone attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate, forming the β-diketone structure after elimination of ethanol.
- Yield : This method typically provides high yields due to the favorable reactivity of the fluorinated substrates.
Fluorinated Aromatic Substitution and Electrophilic Addition
- The fluorine atom on the phenyl ring is introduced via the use of 3-fluorophenyl starting materials.
- The trifluoromethyl group is introduced through the use of trifluoroacetate esters or trifluoroacetic acid derivatives.
- The reaction is carefully controlled to avoid substitution or displacement of the fluorine atoms on the aromatic ring during the condensation.
Example Synthetic Route Summary
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Fluoroacetophenone | Base (e.g., NaOEt), ethanol, reflux | Formation of enolate intermediate |
| 2 | Ethyl trifluoroacetate | Same as above | Claisen condensation to form this compound |
| 3 | Work-up | Acidification, extraction, purification | Isolation of pure diketone compound |
Research Findings and Optimization
- Electron-Withdrawing Effects : The presence of strong electron-withdrawing trifluoromethyl groups influences the regioselectivity and yield of the Claisen condensation, favoring formation of the desired diketone without side reactions.
- Reaction Solvents and Bases : Use of mild organic bases such as triethylamine or alkali metal carbonates in solvents like dimethyl sulfoxide (DMSO) or ethanol has been shown to optimize yield and purity.
- Avoidance of Side Reactions : Careful control of reaction temperature and base strength helps avoid side reactions such as Regitz diazo transfer or nucleophilic aromatic substitution on the fluorophenyl ring.
Related Synthetic Approaches from Literature
- A study on related fluorinated diketones shows that bromine-substituted acetophenones can be used as intermediates, which after Claisen condensation with ethyl trifluoroacetate, yield trifluoromethylated diketones with high regioselectivity.
- The use of triethylamine as a base in Dimroth-type triazole synthesis involving similar diketones demonstrated the importance of base selection for reaction speed and product purity.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting Materials | 3-Fluoroacetophenone, Ethyl trifluoroacetate | Commercially available or synthesized |
| Base | Sodium ethoxide, Triethylamine, Potassium carbonate | Base choice affects yield and side reactions |
| Solvent | Ethanol, DMSO | Solvent polarity influences reaction rate |
| Temperature | Reflux (approx. 78°C for ethanol) | Controlled to prevent side reactions |
| Reaction Time | Several hours (4-12 h) | Monitored by TLC or NMR |
| Purification | Acidification, extraction, recrystallization | Ensures high purity |
Q & A
Q. Key Parameters :
- Temperature control (<40°C during acid activation to prevent side reactions).
- Use of DMAP as a catalyst to enhance reaction kinetics.
How can structural discrepancies between NMR and X-ray crystallography data be resolved for fluorinated 1,3-diketones?
Advanced Research Focus
Discrepancies often arise from dynamic keto-enol tautomerism in solution vs. solid-state stabilization.
- Methodological Approach :
- X-ray Crystallography : Confirms the symmetrical diketo form in the solid state, as seen in the crystal structure of the 3,5-difluorophenyl analog (C–C bond lengths: 1.39–1.41 Å; torsion angles <0.5°) .
- NMR in Solution : Use low-temperature (<−20°C) ¹⁹F NMR to slow tautomerism, revealing distinct peaks for keto and enol forms .
- DFT Calculations : Validate experimental data by modeling equilibrium populations of tautomers .
What strategies improve the yield of radical addition reactions involving this compound?
Advanced Research Focus
The compound acts as a 1,3-dicarbonyl radical acceptor in Mn(III)-mediated reactions with alkenes.
- Optimization Steps :
- Use manganese(III) acetate dihydrate as an oxidant in anhydrous acetonitrile.
- Maintain a 2:1 molar ratio of alkene to diketone to minimize oligomerization .
- Post-Reaction Workup : Quench with 5% NaHCO₃ to stabilize the adduct, achieving >80% yield for dihydrofuran derivatives .
How does the fluorinated aryl group influence coordination chemistry in metal complexes?
Advanced Research Focus
The 3-fluorophenyl and trifluoromethyl groups enhance ligand rigidity and electron-withdrawing effects.
- Case Study : Copper(I) complexes with this ligand show:
- Strong π-backbonding from Cu to the diketonate oxygen, evidenced by shortened Cu–O bonds (1.95–1.98 Å).
- Enhanced thermal stability (>200°C) due to fluorine-induced steric protection .
- Application : Such complexes are precursors for catalytic C–F bond activation in cross-coupling reactions .
What purification techniques are most effective for isolating high-purity 1,3-diketones?
Q. Basic Research Focus
- Recrystallization : Use a 2:1 hexane/IPAc mixture to remove polar impurities, achieving >98% purity .
- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:5) resolves enolic byproducts.
- Activated Carbon Treatment : Post-synthesis treatment in methanol removes colored impurities without decomposing the product .
How do solvent effects influence the keto-enol equilibrium in spectroscopic analysis?
Q. Advanced Research Focus
- Polar Protic Solvents (e.g., MeOH) : Stabilize the enol form via hydrogen bonding (enol content >70% at 25°C).
- Non-Polar Solvents (e.g., CCl₄) : Favor the diketo form (enol <10%) due to reduced solvation .
- IR Spectroscopy : Monitor the C=O stretch (1700–1750 cm⁻¹ for diketo) vs. O–H stretch (2500–3000 cm⁻¹ for enol) .
What are the challenges in scaling up the synthesis of fluorinated 1,3-diketones?
Q. Advanced Research Focus
- Exothermic Reactions : Fluorinated reagents (e.g., trifluoroacetic anhydride) require controlled addition (<5°C) to prevent thermal runaway .
- Moisture Sensitivity : Use anhydrous DMAc and molecular sieves to avoid hydrolysis of intermediates.
- Waste Management : Fluoride byproducts (e.g., HF) necessitate neutralization with CaCO₃ before disposal .
How can computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT Studies : Calculate Fukui indices to identify nucleophilic (C=O) and electrophilic (CF₃) sites .
- MD Simulations : Model solvent effects on transition states in radical addition pathways .
- SAR Analysis : Correlate substituent electronegativity (e.g., F vs. CF₃) with reaction rates in SNAr reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
